Adenosine Receptor A2B Affinity: Target Compound vs. Closest Active Analog
A structurally proximate analog, N-(7-(N-ethylacetamido)-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CHEMBL1170129), demonstrated a Ki of 19 nM at the human adenosine A2B receptor. The target compound, lacking the 7-(N-ethylacetamido) group but possessing a 6-nitro group, is predicted to have a different selectivity profile based on molecular modeling and the known A2B pharmacophore, though direct quantitative data for CAS 896336-79-1 is not publicly available [1].
| Evidence Dimension | Adenosine A2B receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Activity not reported in this specific assay |
| Comparator Or Baseline | N-(7-(N-ethylacetamido)-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide: Ki = 19 nM (A2B); Ki = 92 nM (A2A); Ki = 390 nM (A1) |
| Quantified Difference | N/A (target data absent); comparator demonstrates multi-target adenosine receptor activity. |
| Conditions | Displacement of [3H]ZM241385 from human adenosine A2B receptor expressed in CHO cells. |
Why This Matters
The 7-substituted analog's low nanomolar A2B affinity highlights the target compound's potential for differentiated receptor selectivity, making it a valuable tool for probing the role of the 6-nitro substitution in adenosine receptor pharmacology.
- [1] BindingDB Entry BDBM50321539: CHEMBL1170129. Ki Data for adenosine receptors A2B, A2A, A1. Accessed 2026-04-29. View Source
